REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:17])[CH2:8][CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[C:4]1=[O:16])[CH3:2].N>C1COCC1>[CH2:1]([C:3]1([CH3:17])[CH2:8][CH2:7][CH2:6][NH:5][C:4]1=[O:16])[CH3:2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Li metal (0.63 g, 90 mmol) was added to a well
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
in refluxing NH3
|
Type
|
CUSTOM
|
Details
|
to evaporate NH3 leaving a white residue which
|
Type
|
ADDITION
|
Details
|
was treated carefully with water (50 mL) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with CH2Cl2 (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(NCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 221.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |